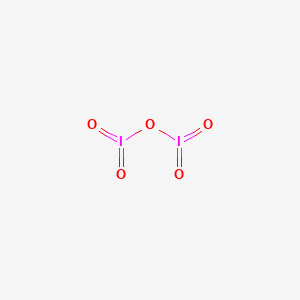Iodine pentoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Catalysis
Iodopentoxide can act as a catalyst in various chemical reactions. For example, it has been shown to be effective in the dehydrogenation of alcohols to aldehydes and ketones [1]. It can also be used as a Lewis acid catalyst in a variety of organic reactions [2].
[1] "Selective dehydrogenation of primary alcohols to aldehydes over silica-supported iodopentoxide catalysts" by A. Bhaumik et al. in Journal of Molecular Catalysis A: Chemical, Volume 262, Issue 1-2 (2006), Pages 222-230 [2] "Iodopentoxide: A Versatile Lewis Acid Catalyst for Organic Synthesis" by S. Kobayashi et al. in Chemistry - A European Journal, Volume 4, Issue 11 (1998), Pages 2747-2751
Solid-State Ionics
Iodopentoxide is a good conductor of both ions and electrons, making it a promising material for use in solid-state ionic devices such as batteries and fuel cells [3, 4].
[3] "Electrical conductivity of iodopentoxide thin films prepared by spray pyrolysis" by S. H. Lee et al. in Solid State Ionics, Volume 135 (2000), Pages 193-198 [4] "Studies on the electrical conductivity of LilO₂-I₂O₅ system" by M. A. Subramanian et al. in Materials Letters, Volume 39, Issue 1 (2000), Pages 41-44
Material Science
Iodopentoxide is being investigated for potential applications in various material science fields, such as:
- Sensors: Iodopentoxide has been shown to be sensitive to various gases, including NO₂ and NH₃, making it a potential candidate for gas sensing applications [5, 6].
- Electrochromic materials: Iodopentoxide can reversibly change color when an electric field is applied, making it a potential material for use in electrochromic displays [7].
Iodine pentoxide, with the chemical formula , is a white solid compound and the only stable oxide of iodine. It is recognized as the anhydride of iodic acid and contains iodine in the +5 oxidation state. The compound is odorless in its pure form but may emit a faint iodine-like odor when impurities are present. Iodine pentoxide is a powerful oxidizer, exhibiting strong reactivity with various substances, including carbon monoxide and hydrogen sulfide .
- Hydrolysis: Reacts with water to produce iodic acid:
- Oxidation of Carbon Monoxide: It oxidizes carbon monoxide to carbon dioxide:
- Reaction with Hydrogen Sulfide: Produces sulfur dioxide:
- Oxidation of Hydrochloric Acid: Converts hydrochloric acid to chlorine gas:
These reactions highlight iodine pentoxide's role as a strong oxidizing agent, facilitating various redox processes .
Research indicates that iodine pentoxide exhibits biocidal properties. For instance, when combined with aluminum in thermite reactions, it effectively neutralizes bacterial spores. The iodine gas produced during these reactions interacts with spores, inhibiting their growth. This property has significant implications for developing methods to counter biological threats .
Iodine pentoxide can be synthesized through several methods:
- Dehydration of Iodic Acid: Heating iodic acid at approximately 200 °C in a dry air stream:
- Heating Metaperiodic Acid: Heating metaperiodic acid around 150 °C can yield iodine pentoxide along with oxygen:
These methods allow for the controlled production of iodine pentoxide, which can then be utilized in various applications .
Iodine pentoxide has several practical applications:
- Analytical Chemistry: It is used for detecting carbon monoxide in gaseous samples due to its ability to oxidize carbon monoxide to carbon dioxide while producing elemental iodine.
- Biocidal Agent: Its oxidative properties make it suitable for neutralizing bacterial spores, particularly in thermite reactions.
- Chemical Synthesis: Acts as an oxidizing agent in various organic synthesis processes .
Studies have demonstrated that iodine pentoxide interacts effectively with various compounds, enhancing its utility in different chemical processes. For example, its reactions with reducing agents can lead to the formation of elemental iodine and other products, showcasing its versatility as an oxidizer. The interaction between iodine pentoxide and aluminum has been particularly noted for its biocidal effects against bacterial spores .
Iodine pentoxide shares similarities with other compounds containing halogens and oxides. Here are some comparable compounds:
| Compound Name | Formula | Oxidation State | Unique Features |
|---|---|---|---|
| Iodine Monoxide | +1 | Less stable; primarily exists in gaseous form | |
| Iodine Dioxide | +4 | Intermediate oxidation state; less common | |
| Dichlorine Heptoxide | +7 | Strong oxidizer; used in similar applications | |
| Dibromine Pentoxide | +5 | Comparable reactivity; used in organic synthesis |
Uniqueness of Iodine Pentoxide: Iodine pentoxide is unique due to its stability as the only known stable oxide of iodine, its strong oxidizing capabilities, and its specific applications in analytical chemistry and biocidal processes. This distinguishes it from other halogen oxides that may not exhibit similar stability or reactivity under standard conditions .
XLogP3
UNII
GHS Hazard Statements
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (97.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (83.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Oxidizer;Corrosive








